2,6-Dichloro-4-(trifluoromethyl)thiobenzamide
Description
2,6-Dichloro-4-(trifluoromethyl)thiobenzamide (C₈H₄Cl₂F₃NS) is a thiobenzamide derivative characterized by chlorine substituents at the 2- and 6-positions of the benzene ring and a trifluoromethyl (-CF₃) group at the 4-position. The thioamide (-C(S)NH₂) functional group distinguishes it from conventional benzamides, influencing its chemical reactivity and biological activity. This compound is primarily utilized as an intermediate in pesticide synthesis, particularly in derivatives with insecticidal or acaricidal properties . Its structural uniqueness lies in the combination of electron-withdrawing groups (Cl, CF₃) and the sulfur-containing amide moiety, which enhance its stability and interaction with biological targets .
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NS/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZUKFXTMAIPTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=S)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371671 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727739 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175205-87-5 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2,6-Dichloro-4-trifluoromethyl Aniline
A critical intermediate in the preparation of the target compound is 2,6-dichloro-4-trifluoromethyl aniline, which can be synthesized via a two-step process involving halogenation and ammoniation starting from p-chlorobenzotrifluoride:
Halogenation : p-Chlorobenzotrifluoride is halogenated with chlorine under controlled temperature (60–120 °C, optimally 100–120 °C) and catalyst conditions to produce a mixture containing 3,4,5-trichlorobenzotrifluoride (key intermediate), 3,4-dichlorobenzotrifluoride, and 2,4,5-trichlorotrifluoromethylbenzene. Optimization of feed ratio, temperature, and catalyst addition is essential to maximize the yield of the desired intermediate and minimize impurities.
Ammoniation : The 3,4,5-trichlorobenzotrifluoride intermediate undergoes ammoniation using aqueous ammonia (liquid ammonia) under high pressure (8–13 MPa, preferably 11–12 MPa) and elevated temperature (150–178 °C, preferably 165–175 °C) without the need for catalysts. Reaction times range from 6 to 16 hours, with 8–12 hours being optimal. The process features ammonia recovery through two-stage pressurized absorption to minimize waste and environmental impact.
Table 1: Halogenation Reaction Conditions and Product Composition
| Example | Temp (°C) | Ferric Chloride (g) | Chlorine (g) | 3,4,5-Trichlorobenzotrifluoride (%) | 3,4-Dichlorobenzotrifluoride (%) | 2,4,5-Trichlorotrifluoromethylbenzene (%) |
|---|---|---|---|---|---|---|
| 3 | 110 | 5 | 10 | 69.47 | 20.29 | 9.66 |
| 4 | 110 | 6 | 12 | 71.22 | 18.64 | 8.87 |
| 5 | 115 | 5 | 10 | 70.76 | 19.20 | 9.14 |
Table 2: Ammoniation Reaction Conditions and Yields
| Example | Liquid Ammonia + H2O (g) | Temp (°C) | Pressure (MPa) | Unreacted 3,4,5-Trichlorobenzotrifluoride (g) | Purity of 2,6-Dichloro-4-trifluoromethyl-aniline (%) | Yield (%) |
|---|---|---|---|---|---|---|
| 10 | 340 + 150 | 165 | 11.5 | 20.2 | 99.43 | 70.60 |
| 11 | 340 + 130 | 165 | 11.5 | 20.6 | 99.64 | 75.69 |
| 13 | 340 + 150 | 165 | 11.5 | 19.8 | 99.19 | 73.44 |
This process is environmentally friendly, cost-effective, and yields high-purity aniline intermediate critical for subsequent synthesis steps.
Conversion to 2,6-Dichloro-4-(trifluoromethyl)thiobenzamide
The transformation from 2,6-dichloro-4-trifluoromethyl aniline to the thiobenzamide derivative typically involves:
Thionation or Thiolation : Introduction of the thiobenzamide group can be achieved by reacting the aniline intermediate with sulfur-containing reagents under controlled conditions to replace the amide oxygen with sulfur, forming the thiobenzamide moiety.
Use of Hydrazine Derivatives : Literature indicates the use of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine as a precursor for further functionalization towards thiobenzamide derivatives.
Oxidation and Other Functional Group Transformations : Patents describe oxidation steps carried out in the same or mixed solvents to convert intermediates into the final thiobenzamide compound, sometimes in telescoped processes to improve efficiency and reduce waste.
Summary Table of Preparation Methods
| Step | Method/Condition | Key Reagents/Intermediates | Yield/Purity | Notes |
|---|---|---|---|---|
| Halogenation | Chlorination at 100–120 °C, ferric chloride catalyst | p-Chlorobenzotrifluoride | ~70% 3,4,5-Trichlorobenzotrifluoride | Optimized for selectivity and yield |
| Ammoniation | Aqueous ammonia, 150–178 °C, 8–13 MPa pressure | 3,4,5-Trichlorobenzotrifluoride | ~70–75% yield, >99% purity | Catalyst-free, ammonia recovery system |
| Thiobenzamide Formation | Thionation/thiolation, oxidation in solvents | 2,6-Dichloro-4-trifluoromethyl aniline/hydrazine | Not explicitly quantified | Telescoped synthesis possible |
| Cycloaddition (related) | Cu(I)-catalyzed 1,3-dipolar cycloaddition | (2-Azido-1,3-dichloro-5-trifluoromethyl)benzene | High regioselectivity | Room temperature, short reaction times |
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)thiobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
2,6-Dichloro-4-(trifluoromethyl)thiobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)thiobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Compounds:
2,6-Dichloro-4-(trifluoromethyl)benzamide (C₈H₄Cl₂F₃NO): Lacks the sulfur atom in the amide group, replacing -C(S)NH₂ with -C(O)NH₂. Exhibits reduced reactivity in nucleophilic substitution reactions due to the absence of the thioamide’s polarizable sulfur atom. Applications: Intermediate in agrochemical synthesis (e.g., nematicides) .
Diflubenzuron (C₁₄H₉ClF₂N₂O₂): A benzamide insecticide with a 2,6-difluoro substitution and a urea-linked chlorophenyl group. Mode of Action: Inhibits chitin synthesis in insects.
| Compound | Molecular Formula | Key Substituents | Applications |
|---|---|---|---|
| 2,6-Dichloro-4-(trifluoromethyl)thiobenzamide | C₈H₄Cl₂F₃NS | -Cl (2,6), -CF₃ (4), -C(S)NH₂ | Pesticide intermediate |
| 2,6-Dichloro-4-(trifluoromethyl)benzamide | C₈H₄Cl₂F₃NO | -Cl (2,6), -CF₃ (4), -C(O)NH₂ | Agrochemical synthesis |
| Diflubenzuron | C₁₄H₉ClF₂N₂O₂ | -F (2,6), -C(O)N(H)C₆H₃Cl | Insect growth regulator |
Comparison with Aniline Derivatives
2,6-Dichloro-4-(trifluoromethyl)aniline (dctfma) (C₇H₄Cl₂F₃N):
- Replaces the thioamide group with a primary amine (-NH₂).
- Higher volatility and reactivity due to the amine group, making it a precursor for synthesizing benzamide/thiobenzamide derivatives.
- Market Value: Widely produced (global capacity ~10–15 K MT/year) for use in dyes and pharmaceuticals .
Functional Group Impact on Bioactivity
- Trifluoromethyl (-CF₃) : Improves metabolic stability and resistance to degradation compared to methyl or chloro substituents in analogs like 3,5-dichloro-4-hydroxydiphenylthiocarbamide (m.p. 210°C) .
Research Findings and Data
Structural Analysis
- Crystallography : Tools like SHELXL and SHELXT are critical for determining the crystal structures of thiobenzamide derivatives, revealing planar configurations stabilized by intramolecular hydrogen bonds .
- Thermal Stability: The trifluoromethyl group elevates the melting point (>200°C) compared to non-fluorinated analogs (e.g., s-3:5-dichloro-4-hydroxydiphenylthiocarbamide, m.p. 138–140°C) .
Patent Relevance
- EU Patent Applications : Thiobenzamide derivatives are cited in patents for pesticidal compositions, highlighting their role in developing next-generation acaricides (e.g., compounds with isoxazolyl or pyrazole moieties) .
Biological Activity
2,6-Dichloro-4-(trifluoromethyl)thiobenzamide is a compound characterized by its unique structural features, including dichloro and trifluoromethyl groups on a benzene ring, alongside a thiobenzamide functional group. Its molecular formula is C₉H₅Cl₂F₃N₂S. This compound has gained attention in various fields, particularly pharmaceuticals and agrochemicals, due to its notable biological activity and potential applications.
The presence of strong electron-withdrawing groups such as trifluoromethyl enhances the electrophilicity of the benzene ring, which significantly affects its chemical reactivity and biological activity. The trifluoromethyl group is known to enhance binding affinities to proteins and enzymes, making the compound a candidate for therapeutic applications .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Compounds with trifluoromethyl groups often show enhanced antimicrobial activity. Studies suggest that derivatives of this compound may possess significant antimicrobial properties, making them valuable in crop protection and medicinal chemistry.
- Herbicidal Activity : The compound has been investigated for its potential use as an herbicide. Its structural characteristics allow it to interact effectively with biological targets in plants.
- Mechanism of Action : The mechanism involves interactions with specific molecular targets where the thiobenzamide structure may form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity.
Case Study 1: Synthesis and Bioactivity
A study conducted on a derivative of this compound demonstrated its bioactivity against various pest species. The compound showed effective inhibition of growth in target organisms at low concentrations. For instance, the bioactivity was quantified with a lethal concentration (LC50) significantly lower than that of standard herbicides .
Case Study 2: Toxicity Assessment
Another study assessed the toxicity of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carboxamide derived from the original compound. This derivative exhibited low toxicity to tussah silkworms while demonstrating considerable efficacy against pests, suggesting a favorable safety profile for agricultural applications .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Herbicidal Activity | Toxicity Level |
|---|---|---|---|
| This compound | High | Moderate | Low |
| Fipronil | Moderate | High | Moderate |
| Glyphosate | Low | High | High |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,6-dichloro-4-(trifluoromethyl)thiobenzamide, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiobenzamide derivatives are often prepared by reacting benzoyl chloride derivatives with thioamides in the presence of a base like triethylamine (Et₃N). Solvent choice (e.g., THF) and slow addition of reagents under inert atmospheres improve yield . Monitoring via thin-layer chromatography (TLC) ensures reaction completion, followed by purification using column chromatography .
- Optimization : Adjust stoichiometric ratios (e.g., 1:1 molar ratio of tetrachlorophosphazene to diamine) and extend reaction times (e.g., 72 hours) to enhance conversion .
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR detects characteristic peaks for Cl, CF₃, and thioamide groups. For example, the thiocarbonyl (C=S) signal appears at ~200 ppm in ¹³C NMR .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 274.09 (C₈H₄Cl₂F₃NS) confirm molecular weight .
- X-ray Crystallography : Resolves crystal packing and bond angles, though this requires high-purity crystals (see Supplementary Information in ).
Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?
- Key Properties :
- Solubility : Limited solubility in polar solvents (e.g., water) but soluble in THF, DCM, or DMF .
- Stability : Degrades under strong UV light due to the thiocarbonyl group. Store at –20°C in inert atmospheres .
- Melting Point : Reported as >250°C, indicating high thermal stability .
Advanced Research Questions
Q. How can regioselectivity challenges during halogenation or functionalization of the benzamide core be addressed?
- Strategies :
- Use directing groups (e.g., –CF₃) to control halogenation positions. For example, the –CF₃ group at the para position directs electrophilic substitution to ortho positions .
- Computational modeling (DFT) predicts reactive sites by analyzing electron density maps .
Q. What computational tools predict the compound’s reactivity in catalytic or photochemical applications?
- Methods :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. The –CF₃ group lowers LUMO energy, enhancing electrophilicity .
- Molecular Dynamics (MD) : Simulates interactions in solvent environments to optimize reaction conditions .
Q. How does the electronic structure of this compound influence its role in materials science (e.g., as a pigment)?
- Insights :
- The –CF₃ and Cl groups induce strong electron-withdrawing effects, stabilizing conjugated π-systems. This property is exploited in C.I. Pigment Orange 44 for UV resistance and color fastness .
- Spectroscopic studies (UV-Vis) show absorption maxima at ~450 nm, correlating with its orange hue .
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Approaches :
- Dose-Response Assays : Test across a concentration gradient (e.g., 0.1–100 µM) to distinguish therapeutic vs. toxic thresholds .
- Metabolite Profiling : LC-MS identifies degradation products that may contribute to off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
